Cas no 14684-37-8 (21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI))

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) structure
14684-37-8 structure
Product Name:21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI)
CAS-Nr.:14684-37-8
MF:C33H44N4O6
MW:592.725668907166
CID:195812
PubChem ID:26818
Update Time:2025-04-19

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI)
    • 21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-te...
    • UROBILINOGEN, SYNTHETIC
    • 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
    • 3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
    • C05790
    • UROBILINOGEN
    • I-Urobilinogen
    • stercobilinogen
    • Mesobilirubinogen
    • 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
    • mesobilirubinogen IXalpha
    • 2,17-diethyl-3,7,13,18-tetramethyl-1,19-dioxo-1,4,5,10,15,16,19,22,23,24-decahydro-21H-biline-8,12-dipropanoic acid
    • 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid
    • urobilinogen IXalpha
    • UNII-PY8N5V3S0D
    • 8,12-bis(2-carboxyethyl)-3,18-diethyl-2,7,13,17-tetramethylbilane-1,19(4H,16H)-dione
    • CHEBI:29026
    • 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- (9CI)
    • 14684-37-8
    • SCHEMBL132233
    • 3-(2-((3-(2-Carboxyethyl)-5-((3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-5-((4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • J-008273
    • Biline-8,12-dipropionic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
    • DTXSID601105823
    • PD057089
    • URINARY UROBILINOGEN
    • 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-Biline-8,12-dipropionic acid
    • 3-(2-{[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl}-5-[(3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • Q57054
    • PY8N5V3S0D
    • 2,17-Diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoate
    • 3-(2-((3-(2-carboxyethyl)-5-((4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-5-((3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrol-3-yl)propanoic acid
    • Urobilinogen ixI+-
    • Mesobilirubinogen ixI+-
    • Inchi: 1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
    • InChI-Schlüssel: OBHRVMZSZIDDEK-UHFFFAOYSA-N
    • Lächelt: O=C1C(C)=C(CC)C(CC2=C(C)C(CCC(=O)O)=C(CC3=C(CCC(=O)O)C(C)=C(CC4C(C)=C(CC)C(N4)=O)N3)N2)N1

Berechnete Eigenschaften

  • Genaue Masse: 592.32632
  • Monoisotopenmasse: 592.326085
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 14
  • Komplexität: 1160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 164
  • XLogP3: 2.7

Experimentelle Eigenschaften

  • Dichte: 1.235
  • Siedepunkt: 870.4°Cat760mmHg
  • Flammpunkt: 480.2°C
  • Brechungsindex: 1.592
  • PSA: 164.38
  • LogP: 4.67140

21H-Biline-8,12-dipropanoicacid,2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-(9CI) Preismehr >>

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¥7145.00 2023-09-05
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¥7,145.00 2023-07-11
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